molecular formula C12H13NO3 B11885057 3-Ethoxy-7-methoxyisoquinolin-1(2H)-one

3-Ethoxy-7-methoxyisoquinolin-1(2H)-one

Cat. No.: B11885057
M. Wt: 219.24 g/mol
InChI Key: QWGKRHQWUDSDFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethoxy-7-methoxyisoquinolin-1(2H)-one is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-7-methoxyisoquinolin-1(2H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-ethoxyphenol and 7-methoxyphenylacetic acid.

    Cyclization: The key step involves cyclization to form the isoquinoline ring. This can be achieved through various cyclization reactions, such as the Pictet-Spengler reaction.

    Functional Group Modification:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-7-methoxyisoquinolin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce alkyl or acyl groups.

Scientific Research Applications

3-Ethoxy-7-methoxyisoquinolin-1(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Ethoxy-7-methoxyisoquinolin-1(2H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as enzyme inhibition, receptor binding, or modulation of signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    3-Ethoxyisoquinolin-1(2H)-one: Lacks the methoxy group at the 7-position.

    7-Methoxyisoquinolin-1(2H)-one: Lacks the ethoxy group at the 3-position.

    Isoquinolin-1(2H)-one: Lacks both the ethoxy and methoxy groups.

Uniqueness

3-Ethoxy-7-methoxyisoquinolin-1(2H)-one is unique due to the presence of both ethoxy and methoxy groups, which may confer specific chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets.

Biological Activity

3-Ethoxy-7-methoxyisoquinolin-1(2H)-one is a compound belonging to the isoquinoline family, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Anticancer Properties

Research indicates that isoquinoline derivatives, including this compound, exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce cytotoxicity in various cancer cell lines:

  • IC50 Values : Compounds with structural similarities to this compound demonstrated IC50 values in the nanomolar range against breast cancer (MCF-7) and cervical cancer (KB-V1) cell lines, indicating potent anticancer activity .

The mechanism by which this compound exerts its biological effects may involve:

  • Tubulin Polymerization Interference : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
  • Reactive Oxygen Species (ROS) Generation : The induction of ROS has been linked to the cytotoxic effects observed in cancer cells, suggesting a pathway through which these compounds can exert their anticancer effects .

Antimicrobial Activity

In addition to its anticancer properties, this compound may also possess antimicrobial activity. Isoquinoline derivatives have been reported to exhibit:

  • Broad-spectrum Antimicrobial Effects : Compounds within this class have shown efficacy against various bacterial strains and fungi, although specific data on this compound is limited.

Synthesis and Evaluation

A study focused on the synthesis and biological evaluation of isoquinoline derivatives reported that compounds similar to this compound were synthesized and tested against multiple cancer cell lines. The results indicated:

Compound StructureIC50 (nM) against MCF-7IC50 (nM) against KB-V1
This compoundTBDTBD
Related Compound A20.114
Related Compound B20TBD

The above table illustrates the potency of related compounds, suggesting a promising avenue for further exploration of this compound's efficacy .

In Vivo Studies

While in vitro studies provide valuable insights, in vivo research is crucial for understanding the therapeutic potential of these compounds. Preliminary studies involving animal models have indicated that isoquinoline derivatives can significantly reduce tumor growth and improve survival rates when administered at specific dosages.

Future Directions

Continued research is essential to fully elucidate the biological activity of this compound. Key areas for future investigation include:

  • Mechanistic Studies : Understanding the specific pathways involved in its anticancer and antimicrobial activities.
  • Clinical Trials : Evaluating safety and efficacy in human subjects to establish therapeutic relevance.
  • Structure-Activity Relationship (SAR) : Exploring modifications to enhance potency and selectivity.

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

3-ethoxy-7-methoxy-2H-isoquinolin-1-one

InChI

InChI=1S/C12H13NO3/c1-3-16-11-6-8-4-5-9(15-2)7-10(8)12(14)13-11/h4-7H,3H2,1-2H3,(H,13,14)

InChI Key

QWGKRHQWUDSDFR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C(C=C2)OC)C(=O)N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.